molecular formula C17H15F2NO4 B4433441 methyl 3-{[(2,4-difluorophenoxy)acetyl]amino}-4-methylbenzoate

methyl 3-{[(2,4-difluorophenoxy)acetyl]amino}-4-methylbenzoate

Cat. No. B4433441
M. Wt: 335.30 g/mol
InChI Key: BBIZXNZEOUMZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(2,4-difluorophenoxy)acetyl]amino}-4-methylbenzoate is a chemical compound that is widely used in scientific research for its unique properties. It is a member of the benzoate ester family, which is known for its diverse applications in various fields of science.

Mechanism of Action

The mechanism of action of methyl 3-{[(2,4-difluorophenoxy)acetyl]amino}-4-methylbenzoate involves the formation of covalent bonds with the target protein or enzyme. The compound contains a reactive carbonyl group that reacts with the nucleophilic amino acid residues present in the active site of the protein or enzyme. This covalent bond formation results in the inhibition of the target protein or enzyme, leading to the disruption of various cellular processes.
Biochemical and Physiological Effects:
Methyl 3-{[(2,4-difluorophenoxy)acetyl]amino}-4-methylbenzoate has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Furthermore, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, it has been shown to exhibit anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

Methyl 3-{[(2,4-difluorophenoxy)acetyl]amino}-4-methylbenzoate has several advantages for lab experiments. It is a highly specific and potent inhibitor of various proteins and enzymes. It is also a fluorescent tag that can be used for imaging studies. Furthermore, it is a versatile precursor for the synthesis of various other compounds. However, it has certain limitations such as its potential toxicity and the need for careful handling due to its reactive nature.

Future Directions

There are several future directions for the research on methyl 3-{[(2,4-difluorophenoxy)acetyl]amino}-4-methylbenzoate. One direction is the development of more potent and selective inhibitors of various proteins and enzymes. Another direction is the synthesis of new fluorescent tags that can be used for imaging studies. Furthermore, the compound can be used as a starting material for the synthesis of new compounds with potential applications in drug discovery and development. Finally, the compound can be further studied for its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, methyl 3-{[(2,4-difluorophenoxy)acetyl]amino}-4-methylbenzoate is a highly versatile compound that has diverse applications in scientific research. Its unique properties make it a valuable tool for studying various proteins and enzymes. Furthermore, its potential applications in drug discovery and development make it a promising compound for future research.

Scientific Research Applications

Methyl 3-{[(2,4-difluorophenoxy)acetyl]amino}-4-methylbenzoate has been extensively used in scientific research for its diverse applications. It is primarily used as a probe to study the binding affinity and selectivity of various proteins and enzymes. It is also used as a fluorescent tag to label biomolecules such as DNA, RNA, and proteins for imaging studies. Furthermore, it is used as a precursor for the synthesis of various other compounds that have potential applications in drug discovery and development.

properties

IUPAC Name

methyl 3-[[2-(2,4-difluorophenoxy)acetyl]amino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO4/c1-10-3-4-11(17(22)23-2)7-14(10)20-16(21)9-24-15-6-5-12(18)8-13(15)19/h3-8H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIZXNZEOUMZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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